molecular formula C8H8BrNO3 B1528193 6-Amino-3-bromo-2-methoxybenzoic acid CAS No. 1421311-95-6

6-Amino-3-bromo-2-methoxybenzoic acid

Cat. No. B1528193
M. Wt: 246.06 g/mol
InChI Key: DZNJZWZQCNFPPK-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-methoxybenzoic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 . It is a solid substance that is stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, amino, and methoxy groups on the benzene ring.


Physical And Chemical Properties Analysis

6-Amino-3-bromo-2-methoxybenzoic acid is a solid substance . It is stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

Derivatives of related compounds have been synthesized and evaluated for their antibacterial properties against various bacterial strains. For example, derivatives of 6-methoxy-2-amino benzothiazole were prepared and investigated for their anti-bacterial activity, showcasing the potential of similar compounds in developing new antibacterial agents (Ahmood Kh. Juber, A. Hamed, A. Khalil, 2020).

Photophysical and Photochemical Properties

Studies on the new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including similar structural motifs, have highlighted their significant photophysical and photochemical properties. These properties are crucial for applications in photodynamic therapy, especially in the treatment of cancer (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Antioxidant Activity

The marine red alga Rhodomela confervoides, containing bromophenols with structures similar to 6-Amino-3-bromo-2-methoxybenzoic acid, exhibited potent antioxidant activities. This suggests that derivatives of the compound could also be explored for their antioxidant capacities, potentially contributing to food preservation and health applications (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2011).

Corrosion Inhibition

Experimental and computational investigations have been conducted on similar compounds, such as 2-amino-6-bromobenzothiazole, demonstrating their effectiveness as corrosion inhibitors for metals in acidic environments. This highlights a potential application area for 6-Amino-3-bromo-2-methoxybenzoic acid in protecting metals from corrosion, which is critical in industrial processes (Jie Chen, Yujie Qiang, Shini Peng, et al., 2018).

Palladium Recovery

Novel polymers incorporating analogs of 6-Amino-3-bromo-2-methoxybenzoic acid have been developed for the selective recovery of palladium from mixed metal solutions. This application is particularly relevant in the recycling of precious metals from automotive catalysts, showcasing the compound's potential utility in environmental conservation and resource recovery efforts (Lijiang Zhong, Zhang Jinyan, Q. Zhang, et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

6-amino-3-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNJZWZQCNFPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-bromo-2-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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